Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
Description
Its molecular formula is inferred to be C₁₆H₁₈S₂, with a molecular weight of approximately 274.44 g/mol, based on structural analogs like the closely related 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide (CAS 65087-03-8) . The compound features methyl substituents at the 2,3-positions on one phenyl ring and 2,5-positions on the other. These substituents influence its physicochemical properties, such as lipophilicity (LogP ~5.8) and solubility, which are critical for applications in materials science or agrochemical research .
Properties
CAS No. |
64346-56-1 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
InChI Key |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Diaryl Disulfides
Diaryl disulfides are typically prepared via:
- Oxidative coupling of thiols
- Reaction of aryl halides with sulfur sources
- Direct reaction of aryl derivatives with sulfur halides
These methods vary in complexity, cost, yield, and byproduct formation, with industrial scalability often dictating the choice of method.
Preparation via Oxidative Coupling of Thiols
The most common laboratory and industrial method involves the oxidative coupling of the corresponding thiols under mild conditions using various oxidants such as oxygen, hydrogen peroxide, iodine, or benzoquinones.
- Procedure: The thiols corresponding to 2,3-dimethylphenyl and 2,5-dimethylphenyl groups are reacted in the presence of an oxidizing agent to form the unsymmetrical disulfide.
- Catalysts: Vanadyl acetylacetonate has been reported to catalyze the oxidative polymerization effectively.
- Advantages: This method is relatively straightforward, mild, and yields high purity products.
- Limitations: Requires availability of pure thiols and careful control to avoid overoxidation or formation of symmetrical disulfides.
| Oxidant | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxygen (air) | Ambient, catalyst present | Moderate | Simple, green oxidant |
| Hydrogen peroxide | Controlled addition, mild | High | Efficient but requires control |
| Iodine | Room temperature | High | Commonly used, easy to handle |
| Benzoquinones | Organic solvent, mild | Moderate | Effective but requires solvents |
This method is widely used for preparing diaryl disulfides including the 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide.
Preparation via Reaction with Sulfur Halides in Presence of Lewis Acids
A novel and industrially useful method involves the reaction of bulky benzene derivatives with sulfur halides (e.g., disulfur dichloride, S2Cl2) in the presence or absence of Lewis acids such as zinc chloride or zinc acetate.
- Mechanism: The benzene derivative reacts with sulfur halide to form the diaryl disulfide directly.
- Catalysts: Zinc acetate or zinc chloride catalyze the reaction, promoting high selectivity and yield.
- Reaction Conditions: Typically conducted under nitrogen atmosphere at controlled temperatures (20–40 °C).
- Yields: High yields (~79%) with high purity (>99%) are achievable.
- Advantages: Single-step or fewer steps compared to multi-step bromination or chlorosulfonylation methods; avoids large amounts of hazardous byproducts.
- Challenges: Requires careful temperature control due to exothermic reactions and handling of corrosive reagents.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Benzene derivative + S2Cl2 | Stirred under N2 at 20 °C, Zn(OCOCH3)2 catalyst added | Formation of diaryl disulfide |
| Work-up | Quenching with water, filtration, recrystallization | 79% yield, >99% purity |
This method was demonstrated for bulky diaryl disulfides and is applicable to methyl-substituted phenyl derivatives similar to 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Oxidative coupling of thiols | Mild conditions, high purity, straightforward | Requires pure thiols, risk of symmetrical disulfides | Widely used, scalable |
| Reaction with sulfur halides + Lewis acid catalyst | High yield, fewer steps, high purity | Handling corrosive reagents, exothermic reactions | Suitable for industrial scale |
| Bromination + magnesium + sulfur | Established method | Multi-step, low yield, hazardous byproducts | Less favored industrially |
| Chlorosulfonylation + reductive steps | Established, but expensive reagents | Multi-step, costly, byproduct removal needed | Limited industrial use |
The sulfur halide method with Lewis acid catalysis emerges as a modern, efficient approach for preparing bulky diaryl disulfides including 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide, balancing yield, purity, and scalability.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting materials | 2,3-dimethylbenzene derivatives, sulfur halides, thiols |
| Catalysts | Zinc acetate, zinc chloride, vanadyl acetylacetonate |
| Oxidants | Oxygen, hydrogen peroxide, iodine, DDQ |
| Reaction temperature | 20–40 °C (sulfur halide method) |
| Reaction time | Several hours to overnight |
| Yield | Up to 79% (sulfur halide method), high for oxidative coupling |
| Purity | >99% by gas chromatography |
| Byproducts | Minimal with sulfur halide method; brominated phenols in bromination method |
| Industrial feasibility | High for sulfur halide and oxidative coupling methods |
Chemical Reactions Analysis
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl, also known as 2,3-xylyl 2,5-xylyl disulfide, is an organosulfur compound with the molecular formula and a molecular weight of approximately 274.44 g/mol . It consists of a disulfide linkage between two dimethylphenyl groups, specifically substituted at the 2 and 3 positions on one ring and the 2 and 5 positions on the other.
Scientific Research Applications
This compound, is used across various scientific disciplines.
Chemistry
- Reagent in Organic Synthesis: It serves as a reagent and a building block in organic synthesis for creating more complex molecules.
- Synthesis of Polysulfide Polymers: Utilized in polymer chemistry for synthesizing polysulfide polymers with desirable mechanical properties.
Biology
- Protein Engineering and Stabilization: Studied for its potential role in protein engineering and stabilization through disulfide bond formation. The formation and cleavage of disulfide bonds are crucial in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function.
Medicine
- Therapeutic Properties: Investigated for potential therapeutic properties, particularly in stabilizing protein-based drugs.
- Pharmacological Activities: Compounds containing disulfide linkages have demonstrated various pharmacological activities.
Industry
- Material Development: Utilized in developing materials with specific chemical and physical properties, such as polymers and coatings.
Chemical Reactions
This compound undergoes several types of chemical reactions.
Oxidation
- It can be oxidized to form sulfones and sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Major Products: Sulfones and sulfoxides.
Reduction
- It can be reduced to form thiol compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Major Products: Thiol compounds.
Nucleophilic Substitution
- It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides. Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
- Major Products: Various substituted phenyl derivatives, depending on the electrophile used.
Mechanism of Action
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
Comparison with Similar Compounds
Table 1: Key Properties of Disulfide Derivatives and Structurally Related Compounds
Note: LogP values marked with * are estimated based on structural analogs.
Key Findings from Comparative Analysis
- Lipophilicity and Substituent Position: The disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl, exhibits a higher LogP (5.78) compared to simpler sulfur-containing compounds like 2,5-dimethylthiophene (LogP ~2.5). This is attributed to its larger hydrophobic aromatic framework and disulfide bond .
Biological Activity :
While direct data on the target disulfide’s bioactivity is unavailable, structurally related N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that 2,5-dimethylphenyl groups, when combined with electron-withdrawing substituents, enhance interaction with biological targets like photosystem II .Analytical Behavior :
The 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide is efficiently separable via reverse-phase HPLC using a Newcrom R1 column . Its elution profile and retention time are likely influenced by the methyl group positions, which modulate hydrophobicity.
Research Implications and Gaps
Synthetic Challenges :
Microwave-assisted synthesis (as used for N-(disubstituted-phenyl) carboxamides ) could optimize the preparation of disulfide derivatives, improving yield and purity.- However, toxicity profiles and environmental persistence require further study.
Data Limitations : Specific data on the 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide remains scarce. Future research should focus on synthesizing this compound and evaluating its properties relative to its 2,4-dimethylphenyl analog .
Biological Activity
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl (CAS No. 64346-56-1) is a compound belonging to the class of diaryl disulfides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry and other fields.
- Molecular Formula: C16H18S2
- Molecular Weight: 274.441 g/mol
- LogP: 5.68 (indicating high lipophilicity)
Biological Activity Overview
The biological activities of diaryl disulfides, including this compound, have been studied extensively due to their potential therapeutic applications. Key areas of interest include:
- Antioxidant Activity : Diaryl disulfides exhibit antioxidant properties which can protect cells from oxidative damage.
- Anticancer Potential : Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms.
- Antimicrobial Effects : There is evidence that diaryl disulfides can inhibit the growth of certain bacteria and fungi.
Antioxidant Activity
A study demonstrated that diaryl disulfides can scavenge free radicals effectively. The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging methods. The results indicated that this compound showed significant radical scavenging activity comparable to standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.4 | 12.8 |
| Standard Antioxidant (Ascorbic Acid) | 10.0 | 9.5 |
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) showed that this compound inhibited cell proliferation and induced apoptosis.
- MCF-7 Cells : IC50 = 25 µM
- PC-3 Cells : IC50 = 30 µM
The mechanism of action appears to involve the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Cancer Letters examined the effects of diaryl disulfides on human cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups . -
Case Study on Antioxidant Potential :
In a study assessing the protective effects of various antioxidants against oxidative stress in neuronal cells, this compound was shown to reduce oxidative damage significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
